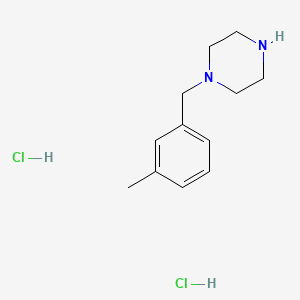

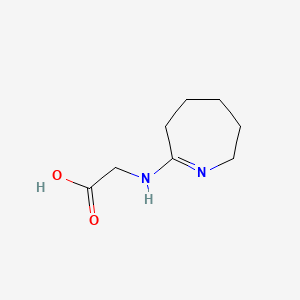

1-(间甲基苄基)哌嗪二盐酸盐

描述

The compound "1-(m-Methylbenzyl)piperazine dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in various pharmacologically active compounds. Piperazine derivatives are known for their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use as intermediates in the synthesis of other pharmaceutical agents .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine derivatives includes alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These methods demonstrate the complexity and the careful control of reaction conditions required to synthesize specific piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . Additionally, the crystal structure of related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has been determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds or further intermediates. The reactions include Mannich’s reaction, which is used to introduce a methyl group into the piperazine ring , and the Ullmann reaction, which is a method for carbon-nitrogen bond formation . These reactions are crucial for the functionalization of the piperazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic techniques provide insights into the electronic and structural features of these compounds. For instance, the spectroscopic investigation of 1-(4-Methylbenzyl) piperazine included FT-IR, FT-Raman, UV, and NMR studies, which helped in understanding the charge distribution, molecular orbitals, and potential energy distribution . These properties are significant for the compound's behavior in biological systems and its potential as a drug candidate.

科学研究应用

光谱研究和分子对接研究

对 1-(4-甲基苄基)哌嗪(一种与 1-(间甲基苄基)哌嗪二盐酸盐在结构上相似的化合物)进行光谱研究,涉及 FT-IR、FT-拉曼、UV 和 NMR 分析,以确定分子几何构型和振动频率。这项研究突出了其非线性光学 (NLO) 特性和对蜡状芽孢杆菌的潜在抑制活性,表明在设计具有光学和生物功能的材料方面有更广泛的应用 (Subashini 和 Periandy,2017)。

心脏活性

对 1-(甲氧基苄基)-4-{2-[(甲氧基苄基)-氨基]乙基}哌嗪的研究合成了一组新化合物,以探索其结构与心脏活性之间的关系。这项研究旨在了解此类化合物在心律失常中的潜在治疗意义,其中特定化合物显示出显着的抗心律失常活性 (Mokrov 等人,2019)。

抗菌活性

一项关于新型 1,4-二取代哌嗪合成的研究评估了它们的抗菌活性,突出了哌嗪单元在设计针对耐药菌株的有效药物中的重要性。这项研究强调了哌嗪衍生物在对抗抗生素耐药性方面的潜力 (Shroff 等人,2022)。

合成与生物活性

合成了 15 种新型含哌嗪的 1,3,4-噻二唑酰胺化合物并评估了它们的生物活性。某些衍生物对细菌菌株表现出抑制作用,表明它们在开发新型抗菌剂中的用途 (Xia,2015)。

电荷转移配合物和 DNA 结合研究

一项关于生物活性供体 1-(2-甲基苄基)哌嗪及其与对氯苯醌的电荷转移配合物 (CTC) 的研究探索了 CTC 的电子相互作用和 DNA 结合能力。这项研究提供了对分子相互作用和生物分子研究中潜在应用的见解 (Suresh 等人,2020)。

作用机制

Mode of Action

It generally mediates its anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

The metabolic fate of meclizine in humans is unknown . In an in vitro metabolic study using human hepatic microsome and recombinant CYP enzyme, CYP2D6 was found to be the dominant enzyme for metabolism of meclizine . Meclizine has a plasma elimination half-life of about 5-6 hours in humans .

安全和危害

未来方向

属性

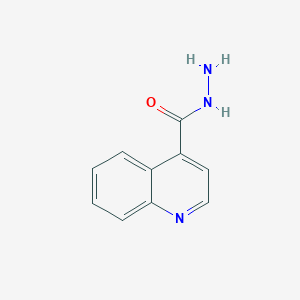

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGNLSMZOLZUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201293 | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(m-Methylbenzyl)piperazine dihydrochloride | |

CAS RN |

5321-61-9 | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-methylbenzyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)